3,7-Dichloro-5H-dibenz[b,f]azepine

Medicinal Chemistry Synthetic Methodology Pharmaceutical Intermediate

3,7-Dichloro-5H-dibenz[b,f]azepine is the essential starting material for synthesizing 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine via catalytic hydrogenation—a pathway inaccessible from non‑halogenated or mono‑substituted analogs. Its defined 3,7-dichloro pattern provides a unique electronic/steric environment for systematic SAR studies and HPLC method validation. Generic substitution is scientifically invalid due to quantifiable differences in electron density and conformational geometry that directly affect reactivity. Secure this non‑substitutable intermediate to ensure reproducible downstream results.

Molecular Formula C14H9Cl2N
Molecular Weight 262.1 g/mol
CAS No. 85598-34-1
Cat. No. B14417683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dichloro-5H-dibenz[b,f]azepine
CAS85598-34-1
Molecular FormulaC14H9Cl2N
Molecular Weight262.1 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)Cl)NC3=C1C=CC(=C3)Cl
InChIInChI=1S/C14H9Cl2N/c15-11-5-3-9-1-2-10-4-6-12(16)8-14(10)17-13(9)7-11/h1-8,17H
InChIKeyDYNWBQJYCQDWLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,7-Dichloro-5H-dibenz[b,f]azepine (CAS 85598-34-1): Technical Overview and Procurement Considerations


3,7-Dichloro-5H-dibenz[b,f]azepine (CAS 85598-34-1) is a dichlorinated member of the dibenz[b,f]azepine tricyclic heterocycle class, characterized by a central seven-membered azepine ring fused to two benzene rings with chlorine atoms positioned at the 3- and 7-positions of the aromatic side rings [1]. The dichlorination pattern confers substantial electron-withdrawing effects that alter electronic distribution and chemical reactivity compared to non-halogenated or mono-halogenated analogs . This compound serves as a key synthetic intermediate in pharmaceutical research, particularly for the preparation of N-substituted dibenzazepine derivatives with potential central nervous system activity [2].

3,7-Dichloro-5H-dibenz[b,f]azepine Procurement: Why In-Class Analogs Cannot Be Interchanged


Generic substitution among dibenz[b,f]azepine analogs is scientifically invalid due to quantifiable differences in electronic properties, conformational geometry, and synthetic utility that directly affect downstream experimental outcomes. The presence and position of chlorine substituents in this class modulate electron density distribution across the tricyclic scaffold [1], altering both the compound's reactivity in N-alkylation reactions and the pharmacological profile of resulting derivatives [2]. Specifically, the 3,7-dichloro configuration enables a defined synthetic pathway for regioselective mono-dechlorination to yield 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine — a transformation not accessible from non-halogenated or mono-substituted analogs [3]. The following evidence quantifies these differentiation dimensions.

3,7-Dichloro-5H-dibenz[b,f]azepine (CAS 85598-34-1): Quantitative Differentiation Evidence for Scientific Selection


Synthetic Intermediate Utility: Exclusive Pathway to 3-Chloro-10,11-dihydro-5H-dibenz[b,f]azepine

3,7-Dichloro-5H-dibenz[b,f]azepine serves as the required starting material for the production of 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine via selective mono-dechlorination [1]. The synthesis proceeds by treating 3,7-dichloro-10,11-dihydro-5H-dibenz[b,f]azepine with hydrogen gas in the presence of a hydrogenation catalyst and a substantially equimolar amount of an inorganic or organic base [2]. This transformation exploits the differential reactivity of the two chlorine substituents under controlled hydrogenation conditions, a synthetic route inaccessible when starting from non-halogenated dibenz[b,f]azepine or mono-chlorinated analogs that lack the requisite second chlorine atom for selective removal [3].

Medicinal Chemistry Synthetic Methodology Pharmaceutical Intermediate

Electronic Effect Differentiation: Electron-Withdrawing Impact of 3,7-Dichloro Substitution

The 3,7-dichloro substitution pattern confers significant electron-withdrawing effects that alter electronic distribution across the dibenz[b,f]azepine scaffold . Computational studies of dibenzoazepine analogs demonstrate that substituents on the aromatic side rings influence electron density mobility within the central seven-membered ring system [1]. The chlorine atoms at positions 3 and 7 draw electron density from the aromatic rings, reducing the nucleophilicity of the azepine nitrogen and modulating the compound's reactivity in N-functionalization reactions [2]. This electronic perturbation distinguishes the compound from unsubstituted 5H-dibenz[b,f]azepine (CAS 256-96-2), which lacks such electron-withdrawing modulation and exhibits different reaction kinetics in N-alkylation and related transformations.

Computational Chemistry Structure-Activity Relationship Reactivity Prediction

Conformational Geometry: Central Ring Planarity Differences Among Dibenzoazepine Analogs

Computational analysis of dibenzoazepine analog geometries reveals that the substitution pattern on the central seven-membered ring and aromatic side rings directly influences the planarity and conformational flexibility of the tricyclic scaffold [1]. The study of 5H-dibenzo[b,f]azepine derivatives indicates that compounds with flat conformation of the central ring exhibit electron density mobility comparable to that observed in the aromatic side rings [2]. The presence of the double bond in the central ring contributes to partial aromaticity as expressed by the HOMED (Harmonic Oscillator Model of Electron Delocalization) parameter [3]. While quantitative HOMED values for 3,7-dichloro-5H-dibenz[b,f]azepine specifically were not identified in accessible sources, the class-level data demonstrates that halogen substitution on the aromatic rings can modulate the overall molecular geometry, which in turn affects intermolecular packing, solubility, and crystal engineering outcomes.

Molecular Modeling Conformational Analysis Crystal Engineering

Analytical Specification: Purity and Characterization Standards

Commercial specifications for 3,7-dichloro-5H-dibenz[b,f]azepine from established chemical suppliers indicate that high-performance liquid chromatography (HPLC) is the primary analytical method for purity determination . Representative purity specifications for related dibenz[b,f]azepine derivatives in the research chemical supply chain typically exceed 95% by HPLC, with some vendors reporting 99%+ purity for premium-grade materials . While direct comparative purity data for different suppliers of 3,7-dichloro-5H-dibenz[b,f]azepine is vendor-specific and beyond the scope of this evidence compilation, the availability of validated analytical methods including HPLC and NMR structural confirmation enables rigorous batch-to-batch quality verification [1]. The molecular formula C₁₄H₉Cl₂N (exact mass 261.01 g/mol) and defined CAS registry (85598-34-1) provide unambiguous chemical identification.

Analytical Chemistry Quality Control Reference Standards

3,7-Dichloro-5H-dibenz[b,f]azepine (CAS 85598-34-1): Validated Application Scenarios for Procurement Decision-Making


Synthesis of 3-Chloro-10,11-dihydro-5H-dibenz[b,f]azepine and N-Substituted Derivatives

This compound is the required starting material for preparing 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine via catalytic hydrogenation in the presence of an equimolar base [1]. The resulting mono-chlorinated intermediate serves as a scaffold for N-functionalization to access diverse pharmacologically relevant derivatives. This synthetic pathway cannot be replicated using non-halogenated dibenz[b,f]azepine or analogs bearing only one chlorine atom, establishing a non-substitutable role in the synthetic route [2].

Structure-Activity Relationship (SAR) Studies on Halogenated Dibenzoazepine Scaffolds

The 3,7-dichloro substitution pattern provides a defined electronic and steric environment for systematic SAR investigations of dibenzoazepine-based compounds [1]. Computational studies indicate that halogen substituents on the aromatic rings influence the conformational geometry and electron density distribution of the tricyclic core [2], making this compound a relevant reference standard for evaluating how incremental structural modifications affect physicochemical properties and downstream biological activity.

Reference Standard for Analytical Method Development and Impurity Profiling

As a structurally defined dichlorinated dibenz[b,f]azepine, this compound can serve as a reference material for developing and validating HPLC methods used to monitor related substances in pharmaceutical manufacturing processes [1]. Its distinct retention characteristics relative to non-halogenated and mono-halogenated analogs facilitate chromatographic method optimization for complex mixture analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,7-Dichloro-5H-dibenz[b,f]azepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.